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Compound of Interest

Compound Name: 2-Chloroacetic acid;pyridine

CAS No.: 933-24-4

Cat. No.: B14743779

Get Quote

Executive Summary
N-(Carboxymethyl)pyridinium chloride (CAS: 6266-23-5), also known as pyridine betaine

hydrochloride, is a quaternary ammonium salt formed by the N-alkylation of pyridine with

chloroacetic acid. Structurally, it consists of a planar, aromatic pyridinium cation linked to a

carboxylic acid moiety via a methylene bridge, balanced by a chloride anion.

Unlike neutral betaines which exist as zwitterions, the hydrochloride salt form maintains a

protonated carboxylic acid group (

) and a permanently charged cationic nitrogen. This unique "cationic acid" character makes it a
potent Brønsted acid catalyst in organic synthesis and a versatile ionic liquid precursor.

Molecular Architecture & Structural Dynamics
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The molecule is defined by the pyridinium-N-acetate motif. The positive charge is delocalized

across the pyridine ring, while the carboxylic acid tail provides hydrogen-bonding capability.

Pyridinium Ring: Planar and aromatic. The nitrogen atom is

hybridized. The positive charge creates a strong electron-withdrawing effect, deactivating the
ring toward electrophilic attack but activating the

-methylene protons.

Methylene Bridge: The

group connecting the ring and the carboxyl group adopts a conformation that minimizes
steric repulsion between the carboxyl oxygen and the ortho-hydrogens of the pyridine ring.

Chloride Interaction: In the crystal lattice, the chloride ion (

) typically acts as a hydrogen bond acceptor, bridging the carboxylic acid

of one molecule and potentially the weak

donors of the pyridinium ring of another.

Resonance and Charge Distribution
The positive charge on the nitrogen induces significant polarization. Resonance structures

show the positive charge density distributed at the ortho (2,6) and para (4) positions, making

these sites highly susceptible to nucleophilic addition in extreme conditions, though the ring is

generally stable.

Visualizing the Connectivity
The following diagram illustrates the connectivity and the key functional zones of the molecule.
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Figure 1: Structural connectivity of N-(carboxymethyl)pyridinium chloride showing functional

domains.

Physicochemical Profile
The following data summarizes the key physical properties relevant to experimental handling

and formulation.

Property Value / Description Context

Molecular Formula Salt form

Molecular Weight 173.60 g/mol

Appearance
White to off-white crystalline

powder
Hygroscopic

Melting Point 185–189 °C Decomposes upon melting

Solubility
High in Water, DMSO,

Methanol
Ionic nature

pKa (COOH) ~2.0 – 2.5 Acidic due to inductive effect of

H-Bond Donors 1 (COOH)

H-Bond Acceptors 3 (C=O, Cl-, Ring system)

Synthesis and Purification Protocol
The synthesis follows a classic Menshutkin reaction, a nucleophilic substitution (

) where the lone pair of the pyridine nitrogen attacks the

-carbon of chloroacetic acid.

Reaction Pathway
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Reagents:
Pyridine (1.0 eq)

Chloroacetic Acid (1.0 eq)

Reaction:
Reflux in Ethanol/Methanol

(60-80°C, 2-4 Hours)

Nucleophilic Attack

Precipitation:
Cool to 0°C

Product crystallizes out

Solubility Decrease

Final Product:
N-(carboxymethyl)pyridinium chloride

(White Crystals)

Filtration & Drying

Click to download full resolution via product page

Figure 2: Synthesis workflow for N-(carboxymethyl)pyridinium chloride.

Detailed Methodology
Reagents:

Pyridine (Reagent grade, dried over KOH if necessary).

Chloroacetic acid (Solid, handle with care – caustic).

Solvent: Absolute Ethanol or Methanol.

Protocol:

Preparation: Dissolve 1.0 equivalent of chloroacetic acid in a minimal volume of ethanol.
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Addition: Add 1.0 equivalent of pyridine slowly to the solution with stirring. The reaction is

exothermic.

Reflux: Heat the mixture to reflux (

for ethanol) for 2–4 hours. The solution may turn slightly yellow.[1]

Crystallization: Cool the reaction mixture to room temperature, then place in an ice bath (

). The product often precipitates spontaneously as white crystals.

Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol or diethyl ether

to remove unreacted pyridine.

Drying: Dry the crystals in a vacuum desiccator over

due to the hygroscopic nature of the salt.

Yield: Typically 80–90%.

Spectroscopic Characterization
Identification is primarily achieved via NMR spectroscopy. The cationic nitrogen significantly

deshields the adjacent protons.

NMR (DMSO- )
5.4 – 5.8 ppm (s, 2H): Methylene protons (

). The positive charge and the carbonyl group shift this singlet significantly downfield
compared to neutral alkyl chlorides.

8.1 – 8.2 ppm (t, 2H): Meta-protons (

) of the pyridine ring.

8.6 – 8.7 ppm (t, 1H): Para-proton (

).

8.9 – 9.2 ppm (d, 2H): Ortho-protons (
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). These are the most deshielded due to proximity to the cationic nitrogen.

10.0+ ppm (br s, 1H): Carboxylic acid proton (

). Broad and concentration-dependent.

Infrared (IR) Spectroscopy
3400 – 2500 cm

: Broad

stretch (carboxylic acid dimer/H-bond network).

1720 – 1740 cm

: Strong

stretch (carboxylic acid).

1630, 1490 cm

: Pyridinium ring stretching vibrations (

,

).

Biological and Pharmaceutical Applications[4][6]
Drug Delivery & Prodrugs
The carboxymethyl-pyridinium moiety serves as a pro-moiety to improve the solubility of

lipophilic drugs. By esterifying a drug's hydroxyl group with N-(carboxymethyl)pyridinium

chloride, researchers can create a highly water-soluble cationic ester. Upon administration,

plasma esterases hydrolyze the ester, releasing the active parent drug and the non-toxic

betaine byproduct.

Catalysis in Organic Synthesis
This compound acts as a phase-transfer catalyst and a Brønsted acid in ionic liquid media. It

has been successfully employed in:
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Knoevenagel Condensation: Catalyzing the reaction between aldehydes and active

methylene compounds.

Synthesis of Heterocycles: Used in the one-pot synthesis of pyranopyrazoles and other

bioactive scaffolds.

Gastric Re-acidification
Similar to Betaine HCl, the pyridine analog releases protons in aqueous solution. While less

common than the trimethylammonium analog in supplements, it demonstrates similar pH-

lowering capacity for pharmaceutical dissolution testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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